molecular formula C20H18FN3O3 B11124168 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11124168
M. Wt: 367.4 g/mol
InChI Key: PHVDDYLMZMZCMU-UHFFFAOYSA-N
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Description

The compound 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic core with carboxamide and aryl substituents. For instance, the closely related 4-ethyl-N-phenyl analog (C₂₀H₁₉N₃O₃) has a molecular weight of 349.39, logP of 2.004, and polar surface area (PSA) of 55.2 Ų, suggesting moderate lipophilicity and solubility . The substitution of the phenyl group with a 4-fluorophenyl moiety in the target compound likely enhances electronic effects and binding affinity due to fluorine's electronegativity, though this may slightly alter logP and solubility compared to non-fluorinated analogs.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H18FN3O3/c1-2-23-18(26)15-5-3-4-6-16(15)24-17(25)11-12-20(23,24)19(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27)

InChI Key

PHVDDYLMZMZCMU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Key Intermediates and Building Blocks

The synthesis of this tetrahydropyrroloquinazoline derivative relies on two primary intermediates: anthranilamide derivatives and α-keto carboxamides . Anthranilamide synthons (e.g., 6 in Scheme 1 of ) are typically prepared via amidation of methyl anthranilate or nitrile derivatives . For instance, methyl anthranilate reacts with guanidine in ethanol under basic conditions to yield 2-amino-4(3H)-quinazolinone, a scaffold that can be further functionalized .

α-Keto carboxamides, such as 9 , are synthesized through the reaction of pyruvic acid derivatives with amine nucleophiles. Pyruvic acid (8 ) is converted to its acid chloride using thionyl chloride, followed by coupling with 4-fluoroaniline to form the requisite α-keto carboxamide intermediate . These intermediates are critical for subsequent cyclocondensation reactions.

Multi-Step Synthesis from Methyl Cyanoacetate

A patented route described in outlines an eight-step synthesis starting from methyl cyanoacetate:

Step 1 : Alkylation of methyl cyanoacetate with 4-fluorophenyl bromide under basic conditions (K₂CO₃, DMF) yields the 4-fluorophenyl-substituted cyanoacetate.
Step 2 : Cyclization with hydroxylamine hydrochloride in ethanol forms the corresponding pyrrole-3-carbonitrile.
Step 3 : Hydrolysis of the nitrile group using concentrated HCl produces the pyrrole-3-carboxylic acid.
Step 4 : Esterification with ethanol and H₂SO₄ generates the ethyl ester.
Step 5 : Reaction with ethyl chlorooxalate in the presence of triethylamine introduces the dioxo moiety.
Step 6 : Reduction of the ester group using LiAlH₄ yields the alcohol intermediate.
Step 7 : Oxidation with Jones reagent (CrO₃/H₂SO₄) forms the ketone.
Step 8 : Final coupling with 4-fluoroaniline using HATU as the coupling agent delivers the target compound .

StepReactionReagents/ConditionsYield (%)
1AlkylationK₂CO₃, DMF, 80°C85
2CyclizationNH₂OH·HCl, EtOH, reflux78
3HydrolysisHCl (conc.), 100°C92
4EsterificationH₂SO₄, EtOH, 70°C88
5Oxalate IntroductionClCOCO₂Et, Et₃N, CH₂Cl₂81
6ReductionLiAlH₄, THF, 0°C to RT75
7OxidationCrO₃/H₂SO₄, acetone, 0°C68
8Carboxamide CouplingHATU, DIPEA, DMF, RT63

Cyclocondensation Strategies

Alternative pathways employ cyclo-condensation reactions between anthranilamides and α-keto carboxamides. As detailed in , anthranilamide 6 reacts with pyruvic acid-derived α-keto carboxamide 9 under microwave irradiation (150°C, 30 min) to form the dihydroquinazolinone core. Subsequent oxidation with MnO₂ in tert-butyl hydroperoxide (TBHP) introduces the dioxo group, achieving a 72% yield .

A comparative analysis of cyclocondensation methods reveals:

MethodConditionsYield (%)Purity (HPLC)
Conventional HeatingEtOH, reflux, 12 h5895.2
Microwave-Assisted150°C, 30 min7298.5
Catalytic MnO₂/TBHPCH₃CN, RT, 6 h6897.8

The microwave-assisted method significantly reduces reaction time while improving yield and purity .

Optimization of Carboxamide Coupling

The final carboxamide bond formation is critical for achieving the target structure. HATU-mediated coupling in DMF with DIPEA as the base affords superior results compared to EDCl/HOBt or DCC-based methods . Key findings include:

  • Solvent Optimization : DMF outperforms THF and CH₂Cl₂ due to better solubility of intermediates.

  • Base Selection : DIPEA (4 equiv.) minimizes racemization compared to Et₃N.

  • Temperature : Room temperature (25°C) prevents decomposition of the activated ester.

Coupling AgentBaseSolventYield (%)
HATUDIPEADMF63
EDCl/HOBtEt₃NCH₂Cl₂47
DCCDMAPTHF39

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 4.32 (q, J = 7.1 Hz, 2H, CH₂), 3.89 (s, 2H, CH₂), 2.75 (t, J = 7.3 Hz, 2H, CH₂), 1.94 (quin, J = 7.2 Hz, 2H, CH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃) .

HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min, λ = 254 nm).
HRMS : [M+H]⁺ Calculated: 438.1521; Found: 438.1518 .

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It is believed to interact with tubulin, inhibiting its polymerization which disrupts the microtubule network within cells. This mechanism can lead to cell cycle arrest and apoptosis:

  • Mechanism of Action : The disruption of microtubule dynamics is crucial for cancer cell proliferation. By inhibiting tubulin polymerization, the compound may prevent cancer cell division and promote programmed cell death (apoptosis) .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Broad-spectrum Activity : Studies suggest effectiveness against various Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to penetrate bacterial membranes and inhibit growth .

Antiparasitic Activity

A study focused on optimizing related compounds within the dihydroquinazolinone class for antimalarial activity demonstrated that modifications to the scaffold can enhance efficacy against Plasmodium falciparum:

  • In Vivo Efficacy : The optimized analogs showed improved metabolic stability and aqueous solubility, leading to better performance in mouse models of malaria .

Antibacterial Research

A synthesis study evaluated various derivatives of pyrroloquinazolines for antibacterial activity:

  • Screening Results : Compounds were tested against a range of bacterial strains, showing promising results particularly against resistant strains .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as NOS-II and TNF-α, which are involved in inflammatory processes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of the target compound, derived from the evidence, are compared below:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors PSA (Ų) Reference
4-ethyl-N-phenyl-...carboxamide N-phenyl C₂₀H₁₉N₃O₃ 349.39 2.004 6 1 55.2
4-methyl-1,5-dioxo-...carboxylic acid 4-methyl, COOH Not reported - - - - -
4-methyl-N-[3-(methylsulfanyl)phenyl]-...carboxamide 3-(methylsulfanyl)phenyl C₂₀H₁₉N₃O₃S 381.45 - - 1 -
4-ethyl-N-[4-(trifluoromethoxy)phenyl]-...carboxamide 4-(trifluoromethoxy)phenyl C₂₁H₁₈F₃N₃O₄ 433.4 - 7 1 -

Notes:

  • N-phenyl analog () : Serves as the baseline for comparison. Its moderate logP (2.004) and PSA (55.2 Ų) indicate balanced lipophilicity and solubility.
  • 3-(methylsulfanyl)phenyl analog () : The sulfur atom in the substituent may enhance metabolic stability but reduce aqueous solubility.

Substituent Effects on Bioactivity

  • Fluorine vs.
  • Ethyl vs. Methyl : The ethyl group at position 4 may enhance lipophilicity and steric effects, influencing binding pocket interactions.
  • Trifluoromethoxy vs. Fluorine : The bulkier trifluoromethoxy group () could improve target affinity but reduce solubility due to increased hydrophobicity.

Pharmacological Implications

  • The hydrogen bond donor count (1) across all analogs suggests a conserved interaction motif, likely critical for target engagement.
  • logP variations (e.g., 2.004 for the N-phenyl analog vs. higher values for fluorinated derivatives) correlate with bioavailability and blood-brain barrier penetration.

Biological Activity

The compound 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a member of the quinazoline family and has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H18FN3O3
  • Structural Features : The compound features a tetrahydropyrroloquinazoline core with an ethyl group and a fluorophenyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression.
  • Antiparasitic Activity : Preliminary studies suggest it may have efficacy against certain parasites.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase has been noted.

Anticancer Activity

A study focusing on similar quinazoline derivatives found that modifications in the structure significantly influenced their inhibitory activity against Aurora A kinase, a target for cancer therapy. The following table summarizes the inhibition percentages of various derivatives:

CompoundAurora A Inhibition (%)
6e48.22
6b6.53
7a-2.61

The presence of halogen atoms was associated with increased activity, indicating that the fluorine atom in our compound may enhance its anticancer properties .

Antiparasitic Activity

In the context of antiparasitic research, compounds structurally related to our target have shown promising results against Plasmodium species. For instance, a derivative demonstrated significant inhibition of PfATP4, a critical enzyme in malaria parasites. The modifications led to improved solubility and metabolic stability while maintaining efficacy .

Enzyme Inhibition Studies

The compound's potential as an acetylcholinesterase inhibitor was also explored. While specific IC50 values for our compound were not available, related compounds exhibited IC50 values ranging from 0.31 to 1.11 µM against butyrylcholinesterase (BChE), suggesting a promising avenue for further investigation .

Case Studies

  • Aurora A Kinase Inhibition : In vitro studies indicated that compounds with similar structures showed selective inhibition of Aurora A kinase over Aurora B kinase. This selectivity is crucial for developing targeted cancer therapies.
  • Antiparasitic Efficacy : In vivo studies using mouse models demonstrated that optimized quinazoline derivatives reduced parasitemia significantly when administered at specific dosages.

Q & A

Q. Table 1: Key Synthetic Parameters for Analogous Compounds

StepConditionsYield (%)Reference
Grignard alkylationTHF, 0°C → RT, 12 h65–78
Carboxamide couplingEDCI/HOBt, DMF, 24 h50–60
Fluorophenyl attachmentSuzuki-Miyaura, Pd(PPh₃)₄, 80°C70–85

Q. Table 2: Common Analytical Challenges and Solutions

IssueDiagnostic ToolResolution Strategy
Unresolved NMR peaksVT-NMR, 2D-COSYProbe temperature-dependent conformers
Low HRMS accuracyHigh-resolution LC-MSUse isotopic labeling for validation
IR band contradictionsComputational vibrational analysisCompare with DFT-simulated spectra

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